molecular formula C18H16N2 B3284696 2,2'-(4,6-Dimethyl-1,3-phenylene)dipyridine CAS No. 790279-01-5

2,2'-(4,6-Dimethyl-1,3-phenylene)dipyridine

Cat. No.: B3284696
CAS No.: 790279-01-5
M. Wt: 260.3 g/mol
InChI Key: AXEGSERXSTUNSX-UHFFFAOYSA-N
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Description

2,2’-(4,6-Dimethyl-1,3-phenylene)dipyridine: is an organic compound with the molecular formula C18H16N2 It is a derivative of pyridine, featuring two pyridine rings connected by a 4,6-dimethyl-1,3-phenylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(4,6-Dimethyl-1,3-phenylene)dipyridine typically involves the reaction of 4,6-dimethyl-1,3-phenylenediamine with pyridine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 4,6-dimethyl-1,3-phenylenediamine with 2-bromopyridine in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of 2,2’-(4,6-Dimethyl-1,3-phenylene)dipyridine may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 2,2’-(4,6-Dimethyl-1,3-phenylene)dipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2’-(4,6-Dimethyl-1,3-phenylene)dipyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-(4,6-Dimethyl-1,3-phenylene)dipyridine involves its interaction with molecular targets, such as metal ions in coordination complexes. The compound’s pyridine rings can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions can influence various biochemical pathways and processes, depending on the specific application .

Comparison with Similar Compounds

Uniqueness: 2,2’-(4,6-Dimethyl-1,3-phenylene)dipyridine is unique due to its 4,6-dimethyl-1,3-phenylene bridge, which imparts distinct steric and electronic properties. This structural feature enhances its ability to form stable metal complexes and influences its reactivity in various chemical reactions .

Properties

IUPAC Name

2-(2,4-dimethyl-5-pyridin-2-ylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2/c1-13-11-14(2)16(18-8-4-6-10-20-18)12-15(13)17-7-3-5-9-19-17/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEGSERXSTUNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=CC=CC=N2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728525
Record name 2,2'-(4,6-Dimethyl-1,3-phenylene)dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790279-01-5
Record name 2,2'-(4,6-Dimethyl-1,3-phenylene)dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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